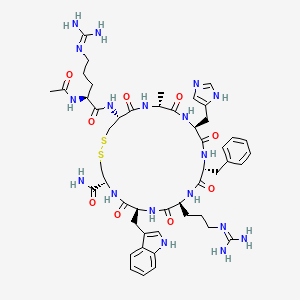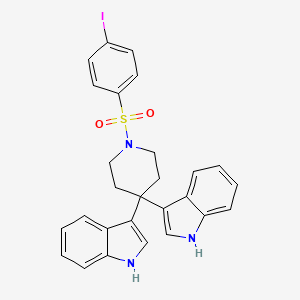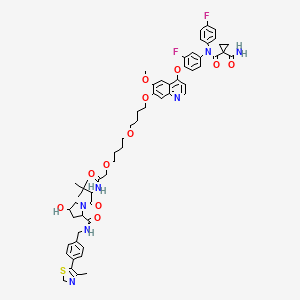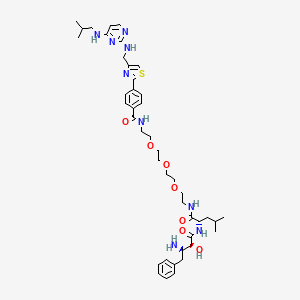![molecular formula C41H47ClN6O6S B1193585 N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B1193585.png)
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC3027 is a histone methyltransferase inhibitor, specifically targeting protein arginine methyltransferase 7 (PRMT7). It is the first potent, selective, and cell-active chemical probe for PRMT7, making it a valuable tool in epigenetic research .
Preparation Methods
SGC3027 is synthesized as a pro-drug of SGC8158. The synthetic route involves multiple steps, including the formation of a complex bicyclic structure and the incorporation of various functional groups. The final product is obtained through a series of reactions, including reduction and methylation . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
SGC3027 undergoes several types of chemical reactions, including:
Reduction: In cells, SGC3027 is reduced by intracellular reductases to release the active component, SGC8158.
Methylation: The active component, SGC8158, inhibits the methylation of histone H2B at specific sites.
Inhibition: SGC3027 inhibits the methylation of heat shock protein 70 (HSP70) in vitro.
Common reagents and conditions used in these reactions include reductases for reduction and specific inhibitors for methylation reactions. The major products formed from these reactions are demethylated histones and inhibited proteins .
Scientific Research Applications
SGC3027 has a wide range of scientific research applications, including:
Epigenetic Research: As a histone methyltransferase inhibitor, SGC3027 is used to study the role of PRMT7 in gene regulation and epigenetic modifications.
Cancer Research: SGC3027 is used to investigate the role of PRMT7 in cancer progression and to develop potential therapeutic strategies.
Cell Biology: SGC3027 is used to study the effects of PRMT7 inhibition on cellular processes, including stress response and protein methylation.
Drug Development: SGC3027 serves as a chemical probe for developing new drugs targeting PRMT7 and related pathways.
Mechanism of Action
SGC3027 is a cell-permeable pro-drug that is converted to SGC8158 in cells by intracellular reductases. SGC8158 is a potent, SAM-competitive inhibitor of PRMT7. Inhibition or knockout of PRMT7 results in drastically reduced levels of arginine monomethylated HSP70 family stress-associated proteins. This inhibition affects the cellular stress response and proteostasis .
Comparison with Similar Compounds
SGC3027 is unique in its selectivity and potency as a PRMT7 inhibitor. Similar compounds include:
SGC8158: The active component released from SGC3027 upon reduction.
SGC3027N: A closely related compound that is significantly less active in cellular assays and serves as an ideal control compound.
EZM2302: Another histone methyltransferase inhibitor used in similar research applications.
SGC3027 stands out due to its high selectivity and cell activity, making it a valuable tool for studying PRMT7 and its role in various biological processes .
Properties
Molecular Formula |
C41H47ClN6O6S |
|---|---|
Molecular Weight |
787.4 g/mol |
IUPAC Name |
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1 |
InChI Key |
MLJVGAYSVYMPSB-MSUKGTQXSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGC-3027; SGC 3027; SGC3027 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1193512.png)


